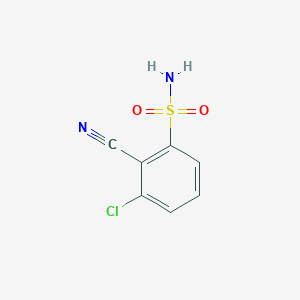

3-Chloro-2-cyanobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2O2S |

|---|---|

Molecular Weight |

216.65 g/mol |

IUPAC Name |

3-chloro-2-cyanobenzenesulfonamide |

InChI |

InChI=1S/C7H5ClN2O2S/c8-6-2-1-3-7(5(6)4-9)13(10,11)12/h1-3H,(H2,10,11,12) |

InChI Key |

SLVIFRAJHNNOMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 3 Chloro 2 Cyanobenzene 1 Sulfonamide

Foundational Synthetic Routes for Benzenesulfonamide (B165840) Formation

The formation of the sulfonamide moiety is a cornerstone of medicinal and materials chemistry. thieme.denih.gov Various methods have been developed, ranging from classical approaches to modern catalytic systems, to construct the crucial N-S bond.

N-S Bond Construction via Sulfonyl Chlorides and Amines

The most traditional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. nih.govnih.govcbijournal.comijarsct.co.in This nucleophilic substitution reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or an organic base, to neutralize the hydrochloric acid byproduct. cbijournal.comijarsct.co.in

The primary challenge of this approach lies not in the N-S bond formation itself, but in the preparation of the requisite sulfonyl chlorides. nih.gov These precursors are often synthesized under harsh conditions, for instance, using chlorosulfonic acid, which can limit the functional group tolerance and available substitution patterns. nih.govnih.govacs.org Despite these limitations, the reaction of sulfonyl chlorides with amines remains a robust and effective method, valued for its simplicity and high yields when the appropriate starting materials are accessible. ijarsct.co.insigmaaldrich.com

Metal-Catalyzed and Metal-Free Sulfonamide Synthesis Approaches

To overcome the limitations of the classical sulfonyl chloride method, a variety of catalytic approaches have been developed.

Metal-Catalyzed Approaches: Transition metals like copper, palladium, and iron are instrumental in modern sulfonamide synthesis. thieme.de

Copper-Catalysis: Copper catalysts are used in three-component reactions involving arylboronic acids, amines, and a sulfur dioxide source to yield sulfonamides. rsc.orgacs.org Copper-catalyzed amidation of allylic and benzylic C-H bonds with various sulfonamides has also been demonstrated. organic-chemistry.org

Palladium-Catalysis: Palladium-catalyzed methods allow for the preparation of sulfonamides from arylboronic acids under mild conditions. nih.gov This approach can generate sulfonyl chloride intermediates in situ, which then react with amines. nih.gov

Iron-Catalysis: Earth-abundant iron has been used in conjunction with copper for the one-pot synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. thieme.dethieme-connect.com

Nickel-Catalysis: A photosensitized nickel catalysis approach enables the C-N bond formation between a wide range of sulfonamides and aryl halides. princeton.edu

Metal-Free Approaches: Metal-free synthesis offers advantages in terms of cost, environmental impact, and reduced product contamination.

An iodine-tert-butyl hydroperoxide (TBHP) system can promote the synthesis of aryl sulfonamides from N-hydroxy sulfonamides and amines under mild, metal-free conditions. rsc.org

Electrochemical methods provide a green alternative, enabling a convergent single-step synthesis from (hetero)arenes, SO2, and amines via C-H activation without pre-functionalization of the aromatic compound. nih.gov

The reaction of sulfonyl fluorides with amines can be catalyzed by calcium triflimide, avoiding the use of transition metals. organic-chemistry.org

Table 1: Comparison of Selected Sulfonamide Synthesis Approaches

| Methodology | Catalyst/Reagent | Starting Materials | Key Features |

|---|---|---|---|

| Metal-Catalyzed | |||

| Copper-Catalyzed Aminosulfonylation | CuCl2 / fac-Ir(ppy)3 | Aryl radical precursors, amines, DABSO | Synergistic photoredox and copper catalysis; proceeds in air at room temperature. acs.org |

| Palladium-Catalyzed Chlorosulfonylation | Palladium Catalyst | Arylboronic acids, SO2Cl2, amines | Mild conditions, significant functional group tolerance. nih.gov |

| Iron/Copper-Catalyzed C-H Amidation | Fe(NTf2)3 / CuI | Activated arenes, primary sulfonamides | One-pot, para-selective amination using earth-abundant metals. thieme-connect.com |

| Metal-Free | |||

| Oxidative Cleavage | I2-TBHP | N-hydroxy sulfonamides, amines | Eco-friendly solvent, cost-effective reagents, wide substrate scope. rsc.org |

| Electrochemical Synthesis | Boron-doped diamond electrode | (Hetero)arenes, SO2, amines | Direct C-H activation, no pre-functionalization needed. nih.gov |

Oxidative Sulfonamide Bond Formation

Oxidative coupling reactions provide a direct and atom-economical route to sulfonamides by forming the S-N bond through an oxidation process. researchgate.net A prominent strategy involves the electrochemical oxidative coupling of readily available thiols and amines. nih.govacs.org This method is driven by electricity, requires no sacrificial reagents or catalysts, and can be performed rapidly. nih.gov The proposed mechanism involves the initial anodic oxidation of a thiol to a disulfide, followed by the oxidation of the amine to an aminium radical. acs.orgrsc.org The radical then reacts with the disulfide to form a sulfenamide (B3320178) intermediate, which undergoes two subsequent oxidation steps to yield the final sulfonamide. nih.govrsc.org

Other oxidative methods include the reaction of methyl sulfinates with lithium amides, followed by the oxidation of the resulting sulfinamides. organic-chemistry.org This protocol avoids hazardous reagents and is suitable for a wide range of sulfonamide types. organic-chemistry.org

Sulfur Dioxide Insertion Methodologies

The insertion of sulfur dioxide (SO2) into molecules is a powerful and increasingly popular strategy for constructing sulfonyl-containing compounds, including sulfonamides. thieme-connect.comethernet.edu.et This approach is valued for its high functional group compatibility. thieme-connect.com Due to the hazardous nature of gaseous SO2, stable and solid surrogates are commonly used. nih.gov

DABSO: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, air-resistant solid that serves as an effective SO2 source. thieme-connect.comnih.gov It is used in copper-catalyzed three-component reactions with aryl boronic acids and various amines. acs.org

Potassium Metabisulfite (K2S2O5): This inorganic salt is another widely used SO2 surrogate. thieme-connect.comethernet.edu.et It can be used in copper-catalyzed three-component reactions of arylboronic acids, nitroarenes, and K2S2O5 to produce a range of sulfonamides in good to excellent yields. rsc.org

These multi-component reactions allow for the convergent synthesis of sulfonamides, enabling variation in both the aryl and amine components in a single operation. nih.govacs.org

Regioselective Introduction of Halogen and Cyano Functionalities on the Benzene (B151609) Ring

The synthesis of 3-chloro-2-cyanobenzene-1-sulfonamide requires precise control over the placement of the chloro and cyano groups on the aromatic ring. This can be achieved by functionalizing a pre-existing benzenesulfonamide or by constructing the sulfonamide from an already substituted precursor.

Halogenation and Cyanation Strategies for Benzenesulfonamide Precursors

Halogenation: Regioselective halogenation is crucial for introducing the chlorine atom at the desired C-3 position. The presence of the sulfonamide group, a deactivating and meta-directing group, on the benzene ring influences the position of subsequent electrophilic substitution. However, achieving specific substitution patterns in polysubstituted rings often requires more advanced methods.

Directed C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic rings. nih.govresearchgate.net By using a directing group, it is possible to guide the halogenating agent to a specific C-H bond, such as the ortho-position on a phenyl side chain. nih.govresearchgate.net

Biocatalytic Halogenation: Fe(II)/αKG-dependent halogenases are enzymes capable of highly selective C-H activation and halogenation on unactivated carbons, showcasing the potential for biocatalysis in achieving high regioselectivity. biorxiv.orgbiorxiv.org

Synthesis from Substituted Precursors: An alternative to direct halogenation is to begin with a pre-halogenated starting material. For instance, a synthetic route to 4-chloro-2-cyanobenzene sulfonyl chloride starts from 2-fluoro-5-chlorobenzonitrile, demonstrating a strategy where the halogen is present from the outset. google.com

Cyanation: The introduction of the cyano group at the C-2 position, ortho to the sulfonamide, is challenging.

Transition Metal-Catalyzed Cyanation: Rhodium-catalyzed directed C-H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide as a user-friendly cyanating reagent allows for the synthesis of aromatic nitriles. nih.gov The reaction is compatible with various directing groups and functional groups. nih.gov

Metal-Free Heck-Type Cyanation: A metal-free, cine-selective C-H functionalization of alkenes has been developed that can forge C-CN bonds using thianthrenation, providing a novel intermolecular Heck-type reaction with cyanides. researchgate.net

Nucleophilic Cyanation: Direct regioselective C-H cyanation of certain heterocycles like purines has been achieved through sequential activation followed by nucleophilic cyanation with reagents like trimethylsilyl (B98337) cyanide (TMSCN). nih.gov Similar principles of activating specific positions on a benzene ring could be applied.

Copper-Catalyzed Hydrocyanation: Copper catalysis can be used for the hydrocyanation of allenes, leading to the formation of nitriles with high regioselectivity using reagents like p-toluenesulfonyl cyanide. beilstein-journals.orgbeilstein-journals.org

The synthesis of the target molecule would likely involve a multi-step sequence, potentially starting with a substituted aniline (B41778) or benzonitrile, followed by the formation of the sulfonyl chloride, and finally, amination to yield the desired this compound.

Directed Ortho-Metalation and Directed Electrophilic/Nucleophilic Substitution

The regioselective functionalization of the aromatic core of this compound is achievable through strategies that leverage the directing capabilities of its existing substituents. Directed ortho-metalation (DoM) utilizes the sulfonamide group to direct metallizing agents to an adjacent position, facilitating subsequent reactions with electrophiles. The sulfonamide moiety is a known directed metalation group (DMG), although it may require strong bases like butyl lithium for effective deprotonation. researchgate.net For instance, N-Cumyl protected sulfonamides have been shown to undergo efficient ortho-metalation, providing a pathway to substituted products that can be deprotected under mild conditions. researchgate.netcapes.gov.br In the context of this compound, the sulfonamide group would direct metalation to the C6 position, as the C2 position is already substituted.

Conversely, the electronic properties of the substituents facilitate directed nucleophilic substitution. The aromatic ring is rendered electron-deficient by the potent electron-withdrawing effects of both the cyano and sulfonamide groups. This electronic arrangement, particularly with these groups positioned ortho and meta to the chlorine atom, activates the C3 position for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This pathway involves the initial addition of a nucleophile to the aromatic ring, forming a negatively charged Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing groups, followed by the elimination of the chloride ion to yield the substituted product. libretexts.org

| Strategy | Directing Group | Position of Functionalization | Mechanism | Typical Reagents |

| Directed ortho-Metalation (DoM) | -SO₂NH₂ | C6 | Deprotonation followed by electrophilic quench | n-BuLi, s-BuLi, LDA; then an electrophile (e.g., I₂, Me₃SiCl) |

| Nucleophilic Aromatic Substitution (SNAr) | -CN, -SO₂NH₂ | C3 | Addition-Elimination | Nucleophiles (e.g., R-OH, R-NH₂, R-SH) with a base |

Derivatization and Scaffold Elaboration of this compound

Functional Group Interconversions of Cyano and Sulfonamide Moieties

The cyano and sulfonamide groups on the this compound scaffold serve as versatile handles for a wide range of chemical transformations. The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. It can also be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The primary sulfonamide moiety offers multiple avenues for derivatization. The nitrogen atom can undergo N-alkylation or N-arylation reactions. ncert.nic.in More advanced strategies allow for the complete transformation of the sulfonamide group. A notable method involves an N-heterocyclic carbene (NHC)-catalyzed reductive N-S bond cleavage, which converts the primary sulfonamide into a sulfinate intermediate. chemrxiv.org This sulfinate is a versatile precursor that can be converted into various other functional groups, including methyl sulfones (by reaction with methyl iodide), sulfonic acids (via oxidation), or even re-formed into different secondary or tertiary sulfonamides by reacting with an amine and an oxidant. chemrxiv.orgacs.org This deamination/functionalization sequence provides a powerful tool for structure-activity relationship (SAR) studies. chemrxiv.org

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Cyano (-CN) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

| Cyano (-CN) | Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl (-CH₂NH₂) |

| Sulfonamide (-SO₂NH₂) | N-Alkylation/Arylation | Alkyl/Aryl Halide, Base | Secondary/Tertiary Sulfonamide (-SO₂NHR/-SO₂NR₂) |

| Sulfonamide (-SO₂NH₂) | Reductive Deamination | NHC Catalyst, Aldehyde | Sulfinate (-SO₂⁻) |

| Sulfinate (-SO₂⁻) | Alkylation | CH₃I | Methyl Sulfone (-SO₂CH₃) |

| Sulfinate (-SO₂⁻) | Oxidation | H₂O₂ | Sulfonic Acid (-SO₃H) |

| Sulfinate (-SO₂⁻) | Amination | I₂, Amine | Substituted Sulfonamide (-SO₂NHR) |

Coupling Reactions and Late-Stage Functionalization

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late step in a synthetic sequence, which is particularly valuable for diversifying complex molecules like drug candidates. nih.govmpg.de The this compound structure is well-suited for LSF through various coupling reactions.

The chlorine atom at the C3 position can participate in transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids, Buchwald-Hartwig amination with amines, or Sonogashira coupling with terminal alkynes can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position.

Furthermore, the sulfonamide group itself can be used as a synthetic handle for LSF. The conversion of the sulfonamide to a sulfinate intermediate, as previously mentioned, opens up unique coupling possibilities. The resulting aryl sulfinate can act as an aryl nucleophile in cross-coupling reactions, analogous to arylboronic acids, to form biaryl compounds through the extrusion of sulfur dioxide. chemrxiv.org Additionally, photocatalytic methods can transform sulfonamides into sulfonyl radical intermediates, which can then be coupled with various alkene fragments to synthesize complex sulfones. acs.org Copper-catalyzed methods have also been developed for the coupling of primary sulfonamides with aryl chlorides and bromides. researchgate.net

Synthesis of Hybrid Scaffolds Incorporating the this compound Core

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially improved affinity, selectivity, or a multi-target profile. nih.gov The this compound core can serve as a foundational scaffold for the synthesis of such hybrids.

For instance, the sulfonamide group is a key pharmacophore in inhibitors of carbonic anhydrases (CAs). nih.gov This core could be linked to other heterocyclic scaffolds known for their biological activity. One approach involves synthesizing tri-aryl imidazole-benzenesulfonamide hybrids, where the sulfonamide moiety is essential for coordinating to the zinc ion in the active site of CA enzymes. nih.gov Another strategy could involve integrating the core with fragments like phthalimide, a pharmacophoric element for TNF-α inhibition, to create hybrids targeting multiple inflammatory pathways. nih.gov The synthesis of these hybrids typically involves coupling the core molecule, or a derivative thereof, with another molecule of interest through one of its functional handles (e.g., the sulfonamide nitrogen, the aromatic ring via cross-coupling, or a functional group derived from the cyano moiety).

Cyclic Sulfonamide Synthesis via Intramolecular Reactions

Intramolecular cyclization reactions involving the sulfonamide group can lead to the formation of cyclic sulfonamides, also known as sultams. These scaffolds are present in numerous biologically active compounds. nih.govresearcher.life To achieve this with the this compound core, the sulfonamide nitrogen must first be functionalized with a side chain containing a reactive group, such as an alkene or a halide.

Several methods can be employed for the subsequent cyclization:

Intramolecular Heck Reaction: If an unsaturated side chain is attached to the sulfonamide nitrogen, a palladium-catalyzed intramolecular Heck reaction can form a new carbon-carbon bond between the aromatic ring (at a position activated for coupling, such as an introduced iodide) and the side chain, yielding a benzo-fused sultam. researchgate.net

Copper-Catalyzed Nitrene Insertion: Olefinic primary sulfonamides can be converted to intermediate iminoiodinanes, which then undergo copper-catalyzed intramolecular nitrene delivery to form aziridines. These can be subsequently opened by nucleophiles to yield substituted cyclic sulfonamides. nih.gov

Gabriel-Colman Rearrangement: Starting from a precursor like saccharin (B28170) (a cyclic sulfonamide), alkylation followed by a Gabriel-Colman rearrangement can be a pathway to functionalized cyclic sulfonamides that could be further elaborated. nih.gov

These intramolecular strategies provide robust pathways to rigid, polycyclic structures that incorporate the sulfonamide moiety within a ring system, significantly altering the molecule's three-dimensional shape and properties.

Computational and Theoretical Investigations of 3 Chloro 2 Cyanobenzene 1 Sulfonamide

Quantum Chemical Analysis of Electronic and Molecular Structure

Quantum chemical analyses are crucial for understanding the electronic properties and reactivity of a molecule. These studies typically employ methods like Density Functional Theory (DFT) to model the molecular structure and predict various properties.

Electronic Density Distribution and Frontier Molecular Orbitals (HOMO-LUMO)

The distribution of electrons within a molecule and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to predicting its chemical behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

A detailed analysis of the electronic density distribution and specific energy values for the HOMO, LUMO, and the HOMO-LUMO gap for 3-Chloro-2-cyanobenzene-1-sulfonamide has not been reported in the available literature.

Vibrational and Electronic Spectroscopy Predictions (FT-IR, UV-Vis, NMR)

Theoretical calculations can predict the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. These frequencies are associated with the stretching and bending of specific chemical bonds.

UV-Vis (Ultraviolet-Visible) Spectroscopy: The electronic transitions between molecular orbitals, such as from the HOMO to the LUMO, can be calculated to predict the wavelengths of maximum absorption in a UV-Vis spectrum.

NMR (Nuclear Magnetic Resonance) Spectroscopy: The chemical shifts of atomic nuclei (e.g., 1H, 13C) can be computationally predicted, providing a theoretical NMR spectrum that is invaluable for structure elucidation.

No specific predicted FT-IR frequencies, UV-Vis absorption maxima, or NMR chemical shifts for this compound have been published.

Protonation Equilibria and pKa Prediction Methodologies

The pKa value indicates the acidity of a compound, specifically the tendency of a molecule to donate a proton. Computational methods can predict pKa values by calculating the free energy change associated with the deprotonation reaction in a solvent, often water. These predictions are important for understanding the behavior of a compound in different pH environments, such as in biological systems.

While there are established methodologies for the computational prediction of pKa for sulfonamides, the application of these methods to determine the pKa of this compound has not been documented in the searched scientific literature.

Conformational Landscapes and Molecular Dynamics Simulations

These computational techniques explore the flexibility of a molecule and its behavior over time, which is particularly relevant for understanding its interactions with other molecules, such as biological macromolecules.

Intramolecular Interactions and Torsional Barriers

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers to rotation (torsional barriers) around its single bonds. This analysis also identifies key intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.

A detailed study of the conformational landscape, including the identification of stable conformers, intramolecular interactions, and torsional barriers for this compound, is not available in the current body of scientific literature.

Dynamic Behavior in Simulated Biological Environments

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior. Simulating the molecule in environments such as water or a lipid bilayer can reveal how it interacts with its surroundings and how its conformation changes in a pseudo-biological context.

There are no published molecular dynamics simulation studies that describe the dynamic behavior of this compound in simulated biological environments.

Molecular Interaction Profiling with Potential Biological Targets

The interaction of a ligand with its biological target is a complex process governed by various non-covalent forces. Computational methods are invaluable for dissecting these interactions and predicting the binding affinity and mode of action of a molecule like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.govnih.gov While specific docking studies for this compound are not extensively detailed in the available literature, the behavior of related sulfonamide-containing compounds offers a strong predictive framework for its potential interactions with biological targets, such as carbonic anhydrases (CAs).

Sulfonamide derivatives are well-known inhibitors of CAs, with their potency often attributed to the interaction of the deprotonated sulfonamide nitrogen with the zinc ion in the enzyme's active site. nih.gov Docking studies of various sulfonamides reveal a common binding motif characterized by this key coordination bond. nih.gov Beyond this primary interaction, the stability of the ligand-protein complex is further enhanced by a network of hydrogen bonds and hydrophobic interactions.

Table 1: Predicted Intermolecular Interactions of this compound with a Model Carbonic Anhydrase Active Site

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residue/Component |

| Sulfonamide (-SO2NH2) | Zinc Coordination | Zn²⁺ ion |

| Sulfonamide (-SO2NH2) | Hydrogen Bonding | Thr199, Thr200 |

| Benzene (B151609) Ring | Hydrophobic Interactions | Val121, Leu198, Trp209 |

| Chloro Group | Halogen Bonding/Hydrophobic | His64 |

| Cyano Group | Dipole-Dipole/Hydrogen Bonding | Gln92, His94 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov This approach is instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts. jocpr.commdpi.com

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods are then employed to develop a model that relates these descriptors to the observed biological activity. nih.gov

For sulfonamides, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. researchgate.net In a CoMFA study, molecules are aligned in a 3D grid, and their steric and electrostatic fields are calculated. These fields are then used as descriptors to build the QSAR model. The resulting model can be visualized as a 3D contour map, indicating regions where modifications to the molecular structure are likely to increase or decrease biological activity. researchgate.net

While a specific QSAR model for this compound is not available, a hypothetical model for a series of its derivatives could be developed. The descriptors in such a model would likely include:

Electronic Descriptors: The Hammett constant of the chloro and cyano groups, dipole moment, and atomic charges, which would describe the electronic influence on binding.

Steric Descriptors: Molecular weight, molar refractivity, and van der Waals volume, which would describe the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (logP), which would describe the molecule's lipophilicity.

The resulting QSAR equation would take the general form:

Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

This model would be crucial for guiding the synthesis of new derivatives of this compound with potentially enhanced biological activity.

Table 2: Key Descriptor Classes in QSAR Modeling for Sulfonamide Derivatives

| Descriptor Class | Examples | Information Encoded |

| Electronic | Hammett constants, Dipole moment, Atomic charges | Distribution of charge and influence on electrostatic interactions. |

| Steric | Molar refractivity, van der Waals volume, Molecular weight | Molecular size, shape, and bulk. |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Connectivity indices, Shape indices | Molecular branching and overall shape. |

Intermolecular interactions, particularly hydrogen bonds and π-stacking, are fundamental in determining the crystal packing of molecules and their recognition by biological targets. mostwiedzy.plunito.it The molecular structure of this compound, featuring a sulfonamide group, a cyano group, and an aromatic ring, provides multiple sites for these interactions.

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, it is expected to form robust hydrogen bonding networks, often leading to the formation of dimers or extended chains. semanticscholar.org The cyano group can also act as a hydrogen bond acceptor.

The aromatic ring is capable of engaging in π-stacking interactions. researchgate.net These can occur in a face-to-face or offset (parallel-displaced) manner. The presence of electron-withdrawing chloro and cyano groups on the benzene ring polarizes the π-system, potentially favoring interactions with electron-rich aromatic systems of amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. nih.gov

Table 3: Potential Hydrogen Bonding and π-Stacking Interactions of this compound

| Interaction Type | Donor/Acceptor Group on Compound | Potential Partner in Biological System |

| Hydrogen Bond | -NH₂ (donor) | Carbonyl oxygen of peptide backbone, Asp, Glu |

| Hydrogen Bond | -SO₂ (acceptor) | -NH of peptide backbone, Arg, Lys, His |

| Hydrogen Bond | -CN (acceptor) | -NH of peptide backbone, Arg, Lys, His |

| π-Stacking | Benzene ring | Phe, Tyr, Trp |

| C-H···π | C-H on benzene ring | Aromatic rings of Phe, Tyr, Trp |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. nih.gov By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

The normalized contact distance (dnorm) is a key property mapped onto the Hirshfeld surface. It is defined in terms of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm map indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. nih.gov

For this compound, a Hirshfeld surface analysis would likely reveal the following key features:

Prominent O···H/H···O contacts: Appearing as sharp spikes in the fingerprint plot, these would correspond to the strong hydrogen bonds involving the sulfonamide group. nih.gov

Significant H···H contacts: These typically account for a large portion of the Hirshfeld surface, representing van der Waals interactions. researchgate.net

C···H/H···C contacts: These would indicate the presence of C-H···π interactions. semanticscholar.org

N···H/H···N contacts: These would be associated with hydrogen bonds involving the cyano group. researchgate.net

Cl···H/H···Cl and Cl···Cl contacts: These would highlight the role of the chlorine atom in directing crystal packing through halogen bonding or other interactions.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Predicted Contribution | Type of Interaction |

| H···H | High | van der Waals forces |

| O···H / H···O | Significant | Hydrogen Bonding |

| C···H / H···C | Moderate | C-H···π Interactions |

| N···H / H···N | Moderate | Hydrogen Bonding |

| Cl···H / H···Cl | Moderate | Halogen Bonding / van der Waals |

Structure Activity Relationship Sar Studies of 3 Chloro 2 Cyanobenzene 1 Sulfonamide Derivatives

Systemic Exploration of Structural Modifications and Their Functional Impact

A detailed analysis of structural modifications of the 3-chloro-2-cyanobenzene-1-sulfonamide scaffold is essential to understand their functional impact. This includes examining the effects of altering the positions of substituents on the benzene (B151609) ring and understanding the role of key functional groups in receptor binding.

The biological activity of benzenesulfonamide (B165840) derivatives can be significantly influenced by the specific placement of substituents on the aromatic ring. While direct studies on the positional isomers of this compound are not extensively available in publicly accessible literature, the principle of positional isomerism's impact on bioactivity is well-established in medicinal chemistry. The relative positioning of the chloro and cyano groups, as well as the sulfonamide moiety, dictates the electronic and steric properties of the molecule, which in turn affects its binding affinity and selectivity for a given biological target.

For instance, in other classes of biologically active molecules, the position of a chlorine atom can be crucial for activity. In some insecticides, the presence of chlorine at a specific position is essential for its function, while its isomers are inactive. Similarly, the stereochemistry of a molecule, which can be considered a form of isomerism, plays a pivotal role in biological activity, as seen in compounds where only specific stereoisomers exhibit significant therapeutic effects. nih.gov

To illustrate the potential impact of positional isomerism, a hypothetical comparison of chloro- and cyano-substituted benzenesulfonamide isomers on enzyme inhibition is presented in Table 1. The data is conceptual and serves to demonstrate how activity might vary with different substitution patterns.

| Compound | Substitution Pattern | Hypothetical IC50 (nM) |

|---|---|---|

| Isomer A | 3-chloro-2-cyano | 50 |

| Isomer B | 4-chloro-2-cyano | 150 |

| Isomer C | 2-chloro-4-cyano | 200 |

| Isomer D | 3-chloro-4-cyano | 75 |

The halogen and cyano groups are critical pharmacophoric features that can significantly influence the receptor binding and selectivity of this compound derivatives. The chlorine atom, being an electron-withdrawing group, can modulate the acidity of the sulfonamide nitrogen, which is often crucial for binding to metalloenzymes like carbonic anhydrases. Furthermore, its lipophilic nature can enhance membrane permeability and hydrophobic interactions within a receptor's binding pocket. Studies on other benzenesulfonamide derivatives have shown that chlorinated compounds can bind more strongly to target enzymes than their non-chlorinated counterparts.

The cyano group is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Its linear geometry and electronic properties can contribute to the specific orientation of the molecule within the binding site, thereby enhancing binding affinity and selectivity. In some instances, the cyano group has been identified as essential for forming hydrogen bonds with amino acid residues in the active sites of enzymes.

The combined electronic effects of the ortho-cyano and meta-chloro substituents create a unique electron density distribution across the benzene ring, which can be a key determinant of the molecule's interaction with its biological target.

Comparative Analysis with Other Benzenesulfonamide Analogs

To contextualize the potential activity of this compound, it is useful to compare it with other benzenesulfonamide analogs. Such a comparative analysis can reveal important trends in how different substituents affect enzyme inhibition and other biological responses.

The benzenesulfonamide scaffold is a well-known privileged structure in medicinal chemistry, particularly for the inhibition of carbonic anhydrases (CAs). The inhibitory potency of benzenesulfonamide analogs is highly dependent on the nature and position of the substituents on the benzene ring.

Electron-withdrawing groups, such as halogens and nitro groups, generally enhance the inhibitory activity against CAs. This is attributed to an increase in the acidity of the sulfonamide NH group, facilitating its deprotonation and subsequent coordination to the zinc ion in the enzyme's active site. Conversely, electron-donating groups tend to decrease the inhibitory potency.

Table 2 provides a comparative overview of the enzyme inhibition potency of various substituted benzenesulfonamide analogs against a hypothetical enzyme, illustrating the general trends observed for this class of compounds.

| Compound | Substituent | Enzyme Inhibition (Ki, nM) |

|---|---|---|

| Benzenesulfonamide | -H | 250 |

| 4-Methylbenzenesulfonamide | 4-CH3 | 500 |

| 4-Chlorobenzenesulfonamide | 4-Cl | 50 |

| 4-Nitrobenzenesulfonamide | 4-NO2 | 25 |

| This compound (Hypothetical) | 3-Cl, 2-CN | 35 |

The specific biological response elicited by a benzenesulfonamide analog is a direct consequence of its molecular features and how they interact with the target protein. Computational methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for correlating the three-dimensional steric and electrostatic properties of molecules with their biological activities. google.comresearchgate.netijpsonline.comslideshare.net These methods can generate 3D-QSAR (Quantitative Structure-Activity Relationship) models that predict the biological activity of novel compounds and provide insights into the key molecular features driving the observed response.

For benzenesulfonamide-based inhibitors, key molecular features that often correlate with biological responses include:

The sulfonamide group: Essential for coordinating with the metal ion in the active site of metalloenzymes.

The aromatic ring: Serves as a scaffold and can engage in π-π stacking and hydrophobic interactions with the receptor.

Substituents on the ring: Modulate the electronic properties of the sulfonamide group and provide additional points of interaction with the target, influencing potency and selectivity.

Rational Design of Novel this compound Analogs

The rational design of novel analogs based on the this compound scaffold aims to improve upon the parent compound's pharmacological profile. researchgate.netmq.edu.aunih.gov This process leverages an understanding of the SAR to make targeted modifications that are predicted to enhance activity, selectivity, and pharmacokinetic properties.

Strategies for the rational design of novel analogs may include:

Bioisosteric replacement: Replacing the chloro or cyano group with other functional groups that have similar steric and electronic properties to explore their impact on activity and reduce potential liabilities.

Scaffold hopping: Replacing the benzenesulfonamide core with other heterocyclic or aromatic systems while retaining the key pharmacophoric elements (the chloro and cyano substituents and the sulfonamide group or a bioisostere).

Structure-based drug design: Utilizing the three-dimensional structure of the target protein, if available, to design molecules that fit optimally into the binding site and form favorable interactions. Molecular docking studies can be employed to predict the binding modes and affinities of designed analogs. nih.govnih.govarxiv.orgkneopen.comf1000research.com

The ultimate goal of rational drug design is to develop novel chemical entities with superior therapeutic efficacy and safety profiles.

Scaffold Modification Strategies in Medicinal Chemistry

In medicinal chemistry, the core structure of a bioactive molecule, known as its scaffold, is frequently modified to enhance its therapeutic properties. This process, termed scaffold modification or scaffold hopping, is a cornerstone of drug discovery and development. The primary goals of these modifications are to improve potency, selectivity, and pharmacokinetic profiles, while simultaneously reducing toxicity. The this compound structure presents a versatile scaffold for such modifications due to its specific functional groups and aromatic core.

The benzenesulfonamide group itself is a well-established pharmacophore, crucial for the activity of numerous drugs, including the selective COX-2 inhibitor, Celecoxib (B62257). benthamdirect.comresearchgate.net Modifications to this scaffold can be broadly categorized:

Modification of the Aromatic Ring: The substitution pattern on the benzene ring is critical for activity. The existing chloro and cyano groups on the this compound scaffold serve as important electronic modulators and provide synthetic handles for further derivatization. Researchers often synthesize series of analogs with varied substituents on the aromatic ring to probe the structure-activity relationship (SAR). For example, altering the position or nature of the halogen atom or replacing the cyano group with other electron-withdrawing or -donating groups can significantly impact the compound's interaction with its biological target.

Modification of the Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) is a key hydrogen-bonding pharmacophore for many of its targets. acs.org Strategies often involve N-alkylation or N-arylation of the sulfonamide nitrogen to explore new binding interactions or to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. Another strategy is the bioisosteric replacement of the sulfonamide group. Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological activity. For instance, in the development of Celecoxib analogs, the sulfonamide pharmacophore has been replaced by a dipolar azido (B1232118) (-N₃) group. acs.org This modification aimed to explore different electrostatic interactions within the target's binding site. acs.org

Scaffold Hopping: This advanced strategy involves replacing the entire core scaffold with a structurally different moiety while retaining the key pharmacophoric elements. The goal is to discover new chemical classes with potentially improved properties or novel intellectual property. Starting with a this compound core, a medicinal chemist might replace the benzene ring with a different aromatic heterocycle, such as pyridine (B92270) or thiophene, while keeping the sulfonamide group and the relative positioning of other key substituents. This can lead to compounds with completely different ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

The table below summarizes common scaffold modification strategies applied to benzenesulfonamide derivatives, which are directly applicable to the this compound scaffold.

| Strategy | Description | Example from Related Compounds | Potential Impact |

| Ring Substitution | Introduction or modification of substituents on the benzene ring. | Synthesis of Celecoxib analogs with varied aryl substituents to improve COX-2 selectivity. nih.gov | Altered potency, selectivity, and metabolism. |

| Sulfonamide N-Alkylation/Arylation | Addition of alkyl or aryl groups to the sulfonamide nitrogen. | N-substituted sulfonamides are common in various drug classes to modulate polarity and binding. | Modified solubility, cell permeability, and target engagement. |

| Bioisosteric Replacement | Replacement of the sulfonamide group with a different functional group having similar properties. | Replacement of the SO₂NH₂ in Celecoxib analogs with an azido (N₃) group. acs.org | Altered binding mode, potential for new intellectual property, modified side effect profile. |

| Scaffold Hopping | Complete replacement of the benzenesulfonamide core with a different scaffold. | Replacing a central phenyl ring with a heterocyclic ring like pyridine in kinase inhibitors. | Discovery of novel chemical series, improved drug-like properties, escape from existing patents. |

Hybrid Compound Design and Synthesis

Hybrid compound design is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with multiple pharmacological activities. nih.govresearchgate.net This approach can lead to drugs with improved efficacy, a broader spectrum of activity, or the ability to overcome drug resistance. The this compound scaffold is an excellent candidate for inclusion in hybrid molecules, where the benzenesulfonamide moiety can act as one of the key pharmacophoric units.

The design principle behind hybridization is to target multiple biological pathways involved in a disease's pathogenesis with a single chemical entity. Sulfonamide-containing hybrids have been extensively explored for a variety of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov

Design and Synthesis Strategies:

The synthesis of hybrid compounds typically involves linking the this compound core to another bioactive molecule through a stable covalent linker. The chloro and cyano groups on the scaffold can be utilized as synthetic anchor points for these linkages.

Amide or Sulfonamide Bond Formation: The amino group of the sulfonamide can be reacted with a carboxylic acid or sulfonyl chloride of another pharmacophore to form a stable amide or a secondary sulfonamide linkage, respectively.

Click Chemistry: The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient method for creating triazole-linked hybrids. nih.gov The this compound scaffold could be functionalized with an azide (B81097) or alkyne group, allowing it to be readily "clicked" onto a second pharmacophore containing the complementary functional group.

Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can be displaced by nucleophiles from another bioactive molecule, such as an amine or a thiol, to form a new carbon-nitrogen or carbon-sulfur bond, directly linking the two scaffolds. nih.gov

Examples of Sulfonamide Hybrids:

While specific hybrids of this compound are not extensively documented in readily available literature, the strategy is well-established for the broader class of sulfonamides. Researchers have successfully synthesized and tested numerous sulfonamide hybrids, demonstrating the viability of this approach.

Sulfonamide-Triazine Hybrids: Novel hybrid molecules have been created by linking a sulfonamide moiety to a triazine core. nih.gov These compounds were designed as potential anticancer agents, with the synthesis involving nucleophilic substitution reactions on cyanuric chloride. nih.gov

Sulfonamide-Heterocycle Hybrids: A vast number of hybrids have been developed by combining sulfonamides with various biologically active heterocycles such as pyrazole (B372694), indole, coumarin, and quinazoline. nih.govresearchgate.net For instance, combining the benzenesulfonamide scaffold with a pyrazole ring system, as seen in Celecoxib, is a classic example of a successful hybrid design, even if not always explicitly termed as such. researchgate.net Another example involves creating celecoxib analogues that incorporate a N-difluoromethyl-1,2-dihydropyrid-2-one moiety, a known 5-lipoxygenase (5-LOX) pharmacophore, to create dual COX-2/5-LOX inhibitors. acs.org

The following table presents examples of hybrid compound concepts that could be applied to the this compound scaffold.

| Hybrid Concept | Linked Pharmacophore | Synthetic Linkage | Potential Therapeutic Target |

| Dual COX-2/5-LOX Inhibitor | 5-Lipoxygenase (5-LOX) inhibitor moiety | Amide or ether linkage | Inflammation acs.org |

| Anticancer Hybrids | Triazine, Quinazoline, or Indole moiety | Amine linkage via nucleophilic substitution | Cancer (e.g., PI3Kα enzyme) nih.govresearchgate.net |

| Antimicrobial Hybrids | Triazole or Benzimidazole moiety | Triazole ring via click chemistry | Bacterial or fungal infections nih.gov |

| Carbonic Anhydrase Inhibitors | Coumarin moiety | Sulfonamide or ester linkage | Glaucoma, Cancer researchgate.net |

These strategies underscore the potential of the this compound scaffold as a valuable building block in modern medicinal chemistry for the development of novel therapeutics through both scaffold modification and hybrid compound design.

In Vitro Molecular and Biochemical Mechanisms of Action

Enzyme Target Identification and Inhibition Kinetics

Research into the inhibitory activity of 3-Chloro-2-cyanobenzene-1-sulfonamide has spanned several classes of enzymes, revealing a profile of a targeted but versatile inhibitor. The primary sulfonamide moiety is crucial for its mechanism, often acting as a zinc-binding group in metalloenzymes.

The primary sulfonamide group is a classic zinc-binding feature that allows molecules like this compound to act as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. Inhibition studies across various human (h) CA isoforms show that this compound exhibits differential inhibitory activity.

While specific kinetic data for this compound is not detailed in the provided search results, the general mechanism involves the deprotonated sulfonamide nitrogen coordinating to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. The affinity and selectivity for different isoforms (e.g., hCA I, II, IX, XII) are dictated by interactions between the inhibitor's benzene (B151609) ring and its substituents (the chloro and cyano groups) with amino acid residues lining the active site cavity. For instance, studies on similar substituted benzenesulfonamides show that such interactions can lead to inhibition constants (Kᵢ) in the nanomolar range against various isoforms. The distinct inhibition profiles compared to human α-CAs could open the door to designing inhibitors that selectively target bacterial β-CAs.

Table 1: Representative Carbonic Anhydrase Inhibition Data for Substituted Sulfonamides

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| Benzenesulfonamides | hCA I | Nanomolar (nM) range |

| Benzenesulfonamides | hCA II | Nanomolar (nM) range |

| Benzenesulfonamides | hCA IX | Nanomolar (nM) range |

| Benzenesulfonamides | hCA XII | Nanomolar (nM) range |

The glyoxalase system, particularly the enzyme Glyoxalase I (Glo-I), is a crucial cellular defense mechanism that detoxifies cytotoxic metabolites like methylglyoxal. Given its overexpression in cancerous cells, Glo-I has become a target for anticancer drug development. Sulfonamide-based compounds have been investigated as potential Glo-I inhibitors. The inhibitory mechanism is believed to involve interaction with the enzyme's active site, which in the case of human Glo-I, is a zinc-metalloenzyme. Structure-activity relationship (SAR) studies on other sulfonamide derivatives have highlighted the importance of the sulfonamide moiety for inhibitory activity, suggesting it may play a role in binding within the active site. However, specific studies detailing the inhibition kinetics or catalytic mechanism of this compound against Glyoxalase I are not available in the provided search results.

Viral methyltransferases are essential for the replication and survival of many viruses, including SARS-CoV-2, making them attractive targets for antiviral therapies. The SARS-CoV-2 nsp14 N7-methyltransferase (N7-MTase) is responsible for capping the viral RNA, a process that is critical for RNA stability and evasion of the host immune system. Recent research has focused on developing inhibitors for this enzyme. While studies have successfully identified sulfonamide-based compounds that show potent, double-digit nanomolar inhibitory activity against the N7-MTase nsp14, specific data on this compound were not found. The general approach for these inhibitors involves mimicking the S-adenosyl-l-methionine (SAM) cofactor to block the methyl transfer reaction.

The inhibitory potential of sulfonamide-containing compounds has been explored against a wide array of other enzymes.

Urease: This nickel-containing enzyme is vital for certain pathogenic bacteria, such as Helicobacter pylori. Sulfonamide derivatives have been designed and synthesized as potent urease inhibitors, with some compounds showing inhibitory values (IC₅₀) in the low micromolar and even nanomolar range, significantly more potent than the standard inhibitor thiourea. The proposed mechanism often involves the sulfonamide moiety interacting with the nickel ions in the urease active site.

Cyclooxygenase-II (COX-2): As an enzyme involved in inflammation, COX-2 is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of a benzenesulfonamide (B165840) group is a key structural feature of selective COX-2 inhibitors like celecoxib (B62257). This moiety is crucial for fitting into a specific side pocket of the COX-2 active site, which is absent in the COX-1 isoform, thereby conferring selectivity.

HIV Protease: This enzyme is critical for the lifecycle of the HIV virus. Many successful HIV protease inhibitors are peptidomimetics that incorporate a sulfonamide group to enhance binding affinity and bioavailability. The sulfonamide can form key hydrogen bonds within the enzyme's active site.

Cysteine Protease: These enzymes are involved in various diseases, including those caused by parasites like Plasmodium falciparum (malaria). Peptidyl vinyl sulfones and related sulfonamides have been developed as inhibitors that act by covalently modifying the active site cysteine residue.

TrkA Kinase: Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase whose dysregulation is implicated in cancer. While numerous small-molecule TrkA inhibitors have been developed, many of which are ATP-competitive, specific inhibitory data for this compound is not currently documented in the literature.

While the sulfonamide scaffold is common among inhibitors for these enzyme systems, specific research and kinetic data for this compound against urease, COX-II, HIV protease, cysteine protease, and TrkA kinase were not identified in the provided search results.

Protein-Ligand Interaction Dynamics and Specificity

The interaction of a ligand like this compound with its protein target is governed by its ability to fit within the binding site and form favorable intermolecular interactions. The specificity of this binding is key to its efficacy and potential as a therapeutic agent.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetazolamide |

| Amoxicillin |

| Benzolamide |

| Brinzolamide |

| Celecoxib |

| Ethoxzolamide |

| Hydroxyurea |

| Indomethacin |

| Lornoxicam |

| Meloxicam |

| Metronidazole |

| Methylglyoxal |

| Naproxen |

| Omeprazole |

| Pantoprazole |

| Rofecoxib |

| S-adenosyl-l-methionine |

| Sulfadiazine |

| Sulfaguanidine |

| Sulfanilamide |

| Sulfathiazole |

| Thiourea |

Mechanistic Insights into Protein Modulation5.3. Cellular Pathway Perturbations in Model Systems (In Vitro)5.3.1. Investigation of Molecular Pathways Underlying Cellular Responses5.3.2. Analysis of Target Engagement in Cell-Based Assays5.3.3. Antimicrobial Activity Mechanisms

Further research and publication in peer-reviewed scientific journals would be necessary to provide the information required to populate these sections. At present, the scientific community has not published any findings related to the specific inquiries for this compound.

Advanced Research Applications and Future Directions for 3 Chloro 2 Cyanobenzene 1 Sulfonamide

Utility as a Versatile Synthetic Intermediate

For "3-Chloro-2-cyanobenzene-1-sulfonamide" to be considered a versatile synthetic intermediate, published research would need to demonstrate its successful use in the creation of other complex molecules. This would involve studies detailing reaction schemes, yields, and the characterization of the resulting products.

Precursor for Advanced Organic Materials

Information in this subsection would require evidence of "this compound" being used as a foundational molecule for materials with specific electronic, optical, or thermal properties. This could include its incorporation into polymers, organic light-emitting diodes (OLEDs), or other functional materials. Currently, there is no specific data linking this compound to such applications.

Building Block in Complex Natural Product and Drug-like Molecule Synthesis

To elaborate on this topic, studies would need to be available that showcase the strategic use of the chloro, cyano, and sulfonamide functional groups of "this compound" to construct the intricate architectures of natural products or novel pharmaceutical candidates. ijarsct.co.ingoogle.com This would involve multi-step synthetic pathways where this compound serves as a key starting material or intermediate.

Development of Biochemical Probes and Tool Compounds

The use of "this compound" in developing biochemical probes would necessitate research demonstrating its ability to be modified with reporter tags (like fluorescent dyes or biotin) and its capacity to selectively interact with specific biological targets. google.com Such "tool compounds" are crucial for studying cellular processes and validating drug targets. No such applications have been documented for this specific molecule.

Emerging Research Areas and Unexplored Molecular Pathways for Sulfonamide Scaffolds

While there is extensive research on the broader class of sulfonamide scaffolds in medicinal chemistry, specific emerging research areas for "this compound" are not defined in the current body of scientific literature. General research on sulfonamides explores their roles as inhibitors of various enzymes and their potential in treating a range of diseases. However, without studies specifically investigating "this compound," any discussion on its potential in exploring new molecular pathways would be speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.